Cas no 1780323-06-9 (3-amino-2-(6-methoxypyridin-3-yl)propanoic acid)

3-amino-2-(6-methoxypyridin-3-yl)propanoic acid structure
1780323-06-9 structure
Product Name:3-amino-2-(6-methoxypyridin-3-yl)propanoic acid
CAS No:1780323-06-9
MF:C9H12N2O3
MW:196.203182220459
CID:6078753
PubChem ID:69982608
Update Time:2025-07-21

3-amino-2-(6-methoxypyridin-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(6-methoxypyridin-3-yl)propanoic acid
    • SCHEMBL7083560
    • EN300-1805564
    • 1780323-06-9
    • Inchi: 1S/C9H12N2O3/c1-14-8-3-2-6(5-11-8)7(4-10)9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)
    • InChI Key: XUFOSUHYAWDCEV-UHFFFAOYSA-N
    • SMILES: OC(C(CN)C1C=NC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 196.08479225g/mol
  • Monoisotopic Mass: 196.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.6
  • Topological Polar Surface Area: 85.4Ų

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Additional information on 3-amino-2-(6-methoxypyridin-3-yl)propanoic acid

Introduction to 3-amino-2-(6-methoxypyridin-3-yl)propanoic acid (CAS No. 1780323-06-9)

3-amino-2-(6-methoxypyridin-3-yl)propanoic acid, identified by the chemical abstracts service number 1780323-06-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining an amino acid backbone with a pyridine derivative, has garnered attention for its potential applications in drug discovery and molecular recognition. The presence of both amino and methoxypyridine functional groups makes it a versatile scaffold for further chemical modifications, enabling the design of novel bioactive entities.

The compound's structure consists of a propanoic acid moiety substituted at the 2-position with a 6-methoxypyridin-3-yl group, while the 3-position of the propanoic acid bears an amino group. This arrangement creates a bifunctional platform that can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. Such structural features are highly valued in medicinal chemistry, as they allow for fine-tuning of physicochemical properties such as solubility, metabolic stability, and binding affinity.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of new therapeutic agents. The 6-methoxypyridine moiety, in particular, is a privileged scaffold found in numerous approved drugs due to its ability to modulate biological pathways. For instance, derivatives of pyridine have been extensively studied for their roles in kinase inhibition, antiviral therapy, and anti-inflammatory applications. The incorporation of this motif into 3-amino-2-(6-methoxypyridin-3-yl)propanoic acid suggests potential utility in designing molecules that can interfere with disease-causing mechanisms.

One of the most compelling aspects of this compound is its potential as a building block for peptidomimetics. Peptidomimetics are synthetic analogs of natural peptides designed to mimic their biological activity but with improved pharmacokinetic properties. The propanoic acid backbone with an amino group at the 3-position can serve as a mimic for peptide bonds, while the 6-methoxypyridin-3-yl substituent provides additional interaction points with biological targets. This dual functionality has been exploited in the development of protease inhibitors, where pyridine-based scaffolds have shown remarkable efficacy.

Recent advances in computational chemistry have further enhanced the appeal of 3-amino-2-(6-methoxypyridin-3-yl)propanoic acid. Molecular modeling studies indicate that this compound can exhibit high binding affinity for enzymes and receptors involved in metabolic disorders and cancer. For example, virtual screening campaigns have identified derivatives of this scaffold as potent inhibitors of tyrosine kinases, which are overexpressed in many malignancies. The ability to predict such interactions computationally accelerates the drug discovery process significantly.

The synthesis of 3-amino-2-(6-methoxypyridin-3-yl)propanoic acid presents an intriguing challenge due to its complex structural features. Traditional synthetic routes involve multi-step organic transformations, including condensation reactions, nucleophilic substitutions, and cyclizations. However, recent methodologies have focused on greener and more efficient approaches to construct this core structure. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for introducing the 6-methoxypyridin-3-yl group into the molecular framework. These reactions often proceed under mild conditions and with high selectivity, making them ideal for large-scale production.

Biological evaluations of 3-amino-2-(6-methoxypyridin-3-yl)propanoic acid have begun to reveal its potential therapeutic applications. In vitro assays have demonstrated that certain derivatives exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. Additionally, preliminary studies suggest that this compound may modulate neurotransmitter receptors, opening avenues for applications in central nervous system disorders. These findings underscore the importance of further investigation into its pharmacological profile.

The development of novel analytical techniques has also contributed to a deeper understanding of this compound's behavior in biological systems. Mass spectrometry-based methods allow for precise characterization of its metabolites and interaction partners, while nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into its three-dimensional structure. Such analytical tools are essential for optimizing lead compounds into viable drug candidates.

The future direction of research on 3-amino-2-(6-methoxypyridin-3-yl)propanoic acid lies in expanding its chemical space through combinatorial libraries and structure-based drug design. By systematically varying substituents on both the amino acid backbone and the pyridine ring, researchers can uncover novel bioactivities that may not be apparent from initial studies alone. This approach aligns with contemporary trends in drug discovery, where diversity-oriented synthesis plays a pivotal role.

In conclusion,3-amino-2-(6-methoxypyridin-3-yl)propanoic acid (CAS No. 1780323-06-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer opportunities for designing molecules with therapeutic potential across multiple disease areas. As our understanding of biological targets advances alongside innovations in synthetic methodologies,this compound is poised to make significant contributions to medicine.

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